Spilanthol

Description

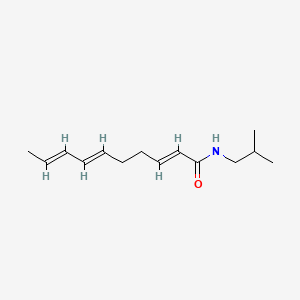

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,6E,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4+,7-6+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOCHUWSGYYSFW-RXTMUMTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCC=CC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CC/C=C/C(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76361-77-8 | |

| Record name | N-(2-Methylpropyl)-2,6,8-decatrienamide, (2E,6E,8E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076361778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-METHYLPROPYL)-2,6,8-DECATRIENAMIDE, (2E,6E,8E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K2O4RQ57D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spilanthol Biosynthesis and Natural Occurrence

Plant Sources and Botanical Distribution of Spilanthol (B142960)

This compound, also known by its synonym affinin, is a fatty acid amide primarily isolated from plants belonging to the Asteraceae family, particularly the genus Acmella. wikipedia.orgnih.govscielo.br A prominent source is Acmella oleracea, commonly referred to as paracress or jambu. scielo.br This flowering herb is native to South America and is widely distributed and cultivated in tropical and subtropical regions globally, including Africa, America, Borneo, India, Sri Lanka, and Asia. scielo.brnih.govmdpi.com

Besides Acmella oleracea, this compound has been reported in other plant species, including Heliopsis longipes. nih.govscielo.brnih.gov Several species within the Spilanthes genus (sometimes considered synonymous with Acmella) are also documented to contain this compound and other N-alkylamides. scielo.brbhu.ac.in These include S. oppositifolia, S. acmella, S. mauritiana, S. alba, S. americana, S. radicans, S. ocymifolia, S. ciliata, and S. calva. bhu.ac.in Five different Acmella species in Taiwan have also been reported to contain this compound. scielo.br

The concentration of this compound can vary significantly between different species and even within different parts and developmental stages of the same plant. bhu.ac.inresearchgate.net Generally, the flower heads of Acmella oleracea are reported to have a higher concentration of this compound compared to other plant parts like leaves and stems. researchgate.netacademicjournals.orgscielo.br For example, studies have shown this compound content to be higher in the leaves of in vitro grown plants compared to field-grown plants in some cases, while other reports indicate the highest content in flowers. researchgate.netacademicjournals.org

Table 1: Reported this compound Content in Different Plant Parts of Acmella oleracea

| Plant Part | This compound Content (example values) | Reference |

| Flowers | Up to 84.52 mg/g (ethanolic extract) | researchgate.net |

| Flowers | 19.01 and 68.55 mg/g (compounds 1 and 2) | researchgate.net |

| Inflorescences (fresh) | 53.3 mg/100g (hydroponic, 16.3 mmol/L N) | scielo.br |

| Leaves of in vitro plants | 3294.36 ± 12.4 μg/g DW | researchgate.net |

| Leaves of field plants | 2703.66 ± 9.6 μg/g DW | researchgate.net |

| Leaves and stems (in vitro, liquid medium) | 58.5% relative area | academicjournals.org |

| Shoot (leaves and stems, fresh) | 10.4 mg/100g (hydroponic, 17.2 mmol/L N) | scielo.br |

| Root (fresh) | 4.8 mg/100g (hydroponic, 16.4 mmol/L N) | scielo.br |

| Roots from in vitro plants | Not detected in some studies | academicjournals.org |

Note: this compound content can vary significantly based on extraction method, plant genotype, growth conditions, and analytical techniques used.

Biosynthetic Pathways of this compound and Related N-Alkylamides

This compound belongs to the class of N-alkylamides, which are fatty acid amides. wikipedia.orgscielo.brnih.gov These compounds are derived from a condensation reaction between a fatty acid chain and a decarboxylated amino acid. nih.govresearchgate.net While the complete biogenetic route of N-alkylamides in plants is not yet fully elucidated, it has been proposed that they are biosynthesized from fatty acids and amino acids within the Asteraceae family. bhu.ac.inresearchgate.netresearchgate.net

This compound is characterized as an olefinic N-alkylamide with an isobutyl side chain. nih.govresearchgate.net It is considered a core isobutylamide within the Spilanthes genus. bhu.ac.in The structural diversity among N-alkylamides in Acmella oleracea is attributed to different fatty acid chains and chemically distinct amine fractions. nih.govresearchgate.net

Research suggests a deduced biosynthetic pathway for N-alkylamides in plants, reconstructed from various studies. researchgate.netresearchgate.net This pathway involves the synthesis of fatty acids, followed by their conjugation with amino acid derivatives, ultimately leading to the formation of N-alkylamides like this compound. nih.govresearchgate.net

Factors Influencing this compound Accumulation in Plant Tissues

The accumulation of this compound in plant tissues is influenced by a variety of factors, including plant part, developmental stage, genotype, and environmental conditions. researchgate.netresearchgate.net

Environmental factors such as mineral nutrients, light, temperature, and microorganisms can significantly impact the production of secondary metabolites in plants, including this compound. nih.gov Studies on Acmella oleracea cultivated hydroponically have investigated the influence of nitrogen (N) supply on this compound content. scielo.brscielo.br While higher nitrogen concentrations (21 mmol L⁻¹) promoted increased biomass and photosynthetic pigments, a moderate supply of nitrogen (around 17 mmol L⁻¹) resulted in higher synthesis of this compound in the inflorescences, shoots (leaves and stems), and roots. scielo.brscielo.br This suggests that there may be an optimal nitrogen level for this compound production, distinct from that required for maximum biomass.

Other factors explored in the context of Acmella oleracea cultivation and metabolite production include the use of organic fertilizers and biostimulants. Organic fertilizer treatment has been observed to increase this compound content in inflorescences. nih.gov Biostimulants, while increasing crop growth, have not consistently shown an effect on the total content of N-alkylamides. nih.gov

Cultivation techniques, such as in vitro culture and hydroponics, can also influence this compound content. academicjournals.orgnih.gov Acclimatized plants obtained from in vitro culture have been reported to be richer in this compound than in vitro cultures or field-grown material in some studies. nih.gov However, other research indicates higher this compound production in leaves and stems of plants grown in liquid medium in vitro compared to field-grown plants, although this content decreased when the plants were transferred to field conditions. academicjournals.org This highlights the complex interaction between genetic potential and environmental factors in determining this compound accumulation.

Seasonal variations have also been examined for their effects on the chemical composition of Acmella oleracea. While some studies on essential oil components did not find a statistically significant correlation between this compound levels and environmental conditions like precipitation, temperature, humidity, and insolation, the concentration of this compound did show variation across different months. mdpi.comresearchgate.net For instance, this compound content in floral essential oil varied from 0.66% in May to 5.2% in July in one study. mdpi.comresearchgate.net

Table 2: Influence of Nitrogen Supply on this compound Content in Hydroponic Acmella oleracea

| Plant Organ | Nitrogen Concentration (mmol L⁻¹) for Highest this compound Content | Highest this compound Content (mg/100g fresh mass) | Increase Compared to Lowest N Supply (%) | Reference |

| Inflorescences | 16.3 | 53.3 | 25.4 | scielo.br |

| Shoot (leaves/stems) | 17.2 | 10.4 | 62.5 | scielo.br |

| Root | 16.4 | 4.8 | 71.4 | scielo.br |

Extraction, Isolation, and Production Methodologies for Spilanthol

Conventional Extraction Techniques for Spilanthol (B142960) (e.g., Solvent-Based Methodologies)

Conventional methods for extracting this compound from plant material, such as Acmella oleracea, typically involve solvent-based approaches. These techniques rely on the solubility of this compound in various organic solvents. Common conventional methods include maceration, heating with stirring, and Soxhlet extraction. thieme-connect.comnih.govresearchgate.netresearchgate.net

Solvents ranging in polarity from hexane (B92381) to methanol:water mixtures have been successfully employed. scielo.br Ethanol (B145695) and methanol, as well as mixtures containing acetonitrile (B52724) and water, are frequently used solvents for this compound extraction. thieme-connect.com For instance, this compound was first isolated in 1945 from an ethanol extract of Spilanthes acmella flower heads. journalijar.com Studies have utilized hexane to extract material from lyophilized flowers, while others have employed ethanol:hexane mixtures with ultrasonication. scielo.br Methanol has also been used to solubilize material from dry leaves, stems, and flowers. scielo.br

Research has explored the effectiveness of different conventional extraction procedures. One study compared Soxhlet extraction, extraction at elevated temperature with stirring, extraction at room temperature with stirring, and extraction at room temperature without stirring, all using ethanol as the solvent. thieme-connect.com While a comprehensive comparison of this compound yields across various conventional methods has not been extensively documented, these solvent-based techniques remain foundational in obtaining crude this compound extracts. scielo.br

Purification following conventional extraction often involves chromatographic techniques. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used for purifying this compound from crude extracts. scielo.br Other methods include column chromatography on silica (B1680970) gel and centrifugal partition chromatography. scielo.br

Advanced Extraction and Isolation Technologies for this compound (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)

In addition to conventional methods, advanced extraction technologies offer alternatives for obtaining this compound, often with advantages in terms of efficiency, speed, or environmental impact. Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) are prominent examples. scielo.brresearchgate.netjournalijar.comnih.gov

Supercritical CO2 extraction, sometimes with ethanol and water as co-solvents, has been applied to extract this compound from different parts of S. acmella. scielo.brthieme-connect.com SFE has been reported as a particularly effective technique for extracting this compound from all parts of S. acmella, offering the benefit of yielding a ready-to-use extract and being solvent-independent. journalijar.com SFE extracts from Spilanthes species have shown varying compositions depending on the plant part, with extracts from leaves and flowers being abundant in nitrogenated and oxygenated compounds, including this compound. researchgate.net

Microwave-Assisted Extraction (MAE) is another advanced technique used for this compound extraction. scielo.brresearchgate.netnih.gov Studies have compared MAE to conventional maceration, demonstrating that MAE can extract higher amounts of this compound from in vitro whole plants. nih.govresearchgate.net For instance, MAE was able to extract 3.09% this compound from in vitro whole plant material, compared to 0.98% extracted by classical maceration. nih.govresearchgate.net

Natural Deep Eutectic Solvents (NADES) are also being explored as green extraction agents for this compound from Acmella oleracea. nih.govmdpi.commdpi.comnih.gov Research has shown that certain choline (B1196258) chloride-based NADES, such as choline chloride with 1,2-propanediol (1:2 molar ratio, +20% water), can achieve this compound extraction yields comparable to ethanol. nih.govnih.gov For example, this specific NADES yielded 244.58 µg/mL of this compound, while ethanol yielded 245.93 µg/mL. nih.govnih.gov The extraction temperature can influence the yield when using NADES, with yields increasing up to 80 °C. researchgate.netnih.gov

Purification of this compound from advanced extracts, particularly from NADES, can pose challenges due to the non-volatility of the solvents. mdpi.comresearchgate.net Solid-Phase Extraction (SPE) using C18 material and elution with ethanolic solutions has been developed as a simple and green method for purifying this compound from both NADES and ethanolic extracts. mdpi.comresearchgate.net This method has shown promising purity levels, with pooled NADES extract fractions reaching 89.71% purity and ethanolic extracts ranging from 87.25% to 91.93% purity in final samples. researchgate.net

Here is a table summarizing some extraction methods and reported yields/purities:

| Extraction Method | Plant Material Source | Solvent/Conditions | Reported Yield/Purity | Source |

| Maceration | Acmella oleracea (in vitro whole plant) | Ethanol (75%) | 0.98% | nih.gov |

| Microwave-Assisted Extraction (MAE) | Acmella oleracea (in vitro whole plant) | Ethanol (75%) | 3.09% | nih.gov |

| SFE | S. acmella flowers | Supercritical CO2 | Up to 17% (in different Spilanthes species) | academicjournals.org |

| NADES (ChCl/1,2-propanediol) | Acmella oleracea flower heads | 1:2 molar ratio, +20% water, 80°C | 244.58 µg/mL (comparable to ethanol at 245.93 µg/mL) | nih.gov |

| Ethanol Extraction + SPE | Acmella oleracea | Ethanol extraction, SPE on C18, 52% ethanol elution | 87.25% to 91.93% purity (pooled final samples) | researchgate.net |

| NADES Extraction + SPE | Acmella oleracea | NADES extraction, SPE on C18, 52% ethanol elution | 89.71% purity (pooled final samples) | researchgate.net |

In vitro Production and Biotechnological Approaches for this compound Synthesis (e.g., Micropropagation, Cell Culture)

Given the increasing demand for this compound and the potential limitations of relying solely on field-grown plants (such as variability in content due to environmental factors and potential overharvesting), in vitro production and biotechnological approaches are being investigated as sustainable alternatives. journalijar.comjournalijar.comresearchgate.net

Plant tissue culture techniques, including micropropagation and cell suspension cultures, offer the possibility of controlled and consistent this compound production. journalijar.comjournalijar.comresearchgate.net Research has demonstrated the accumulation of this compound in in vitro cultures of Spilanthes acmella. journalijar.comacademicjournals.orgresearchgate.net In vitro shoots regenerated from leaf-disc explants have shown this compound accumulation. researchgate.net

Studies have evaluated this compound content in plants obtained from different cultivation conditions, including in vitro, acclimatized, and field-grown plants. nih.gov Results indicate that acclimatized plant parts can be rich in this compound, followed by in vitro cultures. nih.gov

Cell suspension cultures have been established for the in vitro production of this compound in species like Acmella ciliata. researchgate.net Elicitation, using biotic and abiotic elicitors such as yeast extract, chitosan, salicylic (B10762653) acid, and methyl jasmonate, has been explored to enhance this compound production in cell suspension cultures. researchgate.net For instance, treatment with yeast extract showed a significant increase in this compound production, as did treatment with methyl jasmonate. researchgate.net

The accumulation of this compound in in vitro cultures can be influenced by factors such as the culture medium composition, including carbon sources. academicjournals.orgresearchgate.net One study reported higher this compound production in a medium supplemented with sucrose (B13894) compared to glucose. researchgate.net The rotation speed of cell cultures can also impact viable culture yield. researchgate.net

While research into in vitro this compound production is still developing, these biotechnological methods hold promise for providing a stable and year-round supply of this compound, independent of seasonal and regional variations. journalijar.comresearchgate.net

Analytical and Characterization Methodologies for Spilanthol

Chromatographic Techniques for Spilanthol (B142960) Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatography is the cornerstone for the separation and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalently used methods.

High-Performance Liquid Chromatography (HPLC) is widely employed for this compound quantification due to its robustness and precision. scielo.brresearchgate.netresearchgate.net The separation is typically achieved using a reversed-phase C18 column. scielo.brresearchgate.net Different mobile phase compositions and flow rates have been reported. For instance, one method utilizes an isocratic mobile phase of acetonitrile (B52724) and water (93:7 v/v) at a flow rate of 0.5 ml/min, resulting in a retention time for this compound of approximately 7.34 minutes. scielo.brresearchgate.net Another validated HPLC method employs an isocratic elution with acetonitrile and water in a 1:1 (v/v) ratio, flowing at 0.2 ml/min, where this compound has a retention time of 4.97 minutes. scielo.br UV detection is commonly set around 237 nm, which corresponds to the maximum UV absorption for this compound. scielo.briitg.ac.in For quantification, an external standard such as dodeca-2(E), 4(E)-dienoic acid isobutylamide has been used due to its structural similarity when a commercial this compound standard is unavailable. iitg.ac.injournalijar.com

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Reversed-phase C18 | Reversed-phase C18 | Hypersil BDS RP-18 |

| Mobile Phase | Acetonitrile:Water (93:7 v/v) | Acetonitrile:Water (1:1 v/v) | Acetonitrile:Water (93:7 v/v) |

| Flow Rate | 0.5 ml/min | 0.2 ml/min | 0.5 ml/min |

| Detection | UV (237 nm) | ESI-MS | UV (237 nm) |

| Retention Time | 7.34 min scielo.br | 4.97 min scielo.br | Not Specified |

| Reference | Singh and Chaturvedi (2012a,b) scielo.br | Bae et al. (2010) scielo.br | Singh and Chaturvedi (2012a) iitg.ac.injournalijar.com |

| A summary of various HPLC conditions reported for this compound analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for identifying it in volatile extracts. academicjournals.orgacademicjournals.org In one study, GC-MS analysis of Spilanthes acmella extracts detected this compound with a retention time between 43.18 and 43.21 minutes. academicjournals.orgacademicjournals.org The identification was confirmed by matching the mass spectrum with the NIST database library, which showed a match of over 90%. academicjournals.org Another GC-MS analysis reported the major ion fragments for this compound from a flower head extract to be m/z 221 [M]+, 206, 192, 141 (76%), 126 (41%), 98 (28%), 81 (100%), 79 (38%), and 41 (33%). academicjournals.org The GC-MS method is highly reproducible and suitable for both qualitative and quantitative detection of chemical compounds in volatile substances. researchgate.netacademicjournals.org

| Parameter | Method 1 | Method 2 |

| Column | HP-5ms (30 m × 0.25 mm, 0.25 µm) | Rtx5ms (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) | Helium (8.2371 psi) |

| Temperature Program | Start 60°C (1 min hold), ramp +10°C/min to 270°C | Start 70°C (3 min hold), ramp 10°C/min to 270°C |

| Retention Time | 43.18 - 43.21 min | 7.4 min |

| Key Ion Fragments (m/z) | 221, 141, 126, 98, 81 | Not Specified |

| Reference | Leng et al. (2011) academicjournals.orgacademicjournals.org | Cytotoxic and molecular evaluation of this compound figshare.com |

| A summary of GC-MS conditions used for this compound analysis. |

Spectroscopic Methods in this compound Identification and Quantification

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound's identity following chromatographic separation.

Mass Spectrometry (MS) , especially when coupled with chromatography, provides definitive identification based on molecular weight and fragmentation patterns. In positive electrospray ionization (ESI) mode, the mass spectrum of this compound typically shows a base peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 222. scielo.brjournalijar.com A sodium adduct [M+Na]⁺ may also be observed at m/z 244. journalijar.com Characteristic fragment ions are crucial for structural confirmation. A key fragment at m/z 149 results from the cleavage of the C-N bond (loss of the isobutyl amine group), while another fragment at m/z 123 can be attributed to [MH−C₅H₉NO]⁺. scielo.brjournalijar.com The presence of an isobutylamide group is confirmed by the loss of a fragment with m/z 99 from the protonated molecular ion. journalijar.com

| Ion Type | m/z Value | Description | Reference |

| Protonated Molecular Ion | [M+H]⁺ | 222 | scielo.brjournalijar.com |

| Sodium Adduct | [M+Na]⁺ | 244 | journalijar.com |

| Dimer Ion | [2M+H]⁺ | 443 | scielo.br |

| Fragment Ion 1 | [MH−C₄H₁₁N]⁺ | 149 | scielo.brjournalijar.com |

| Fragment Ion 2 | [MH−C₅H₉NO]⁺ | 123 | scielo.brjournalijar.com |

| Characteristic mass spectrometry fragments for this compound in positive ionization mode. |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. Both ¹H and ¹³C NMR spectra have been reported for this compound. scielo.brfigshare.commdpi.commdpi.com The chemical shifts are unique identifiers of the molecule's carbon-hydrogen framework. NMR analysis is not only used for structural elucidation but also for determining the purity of isolated this compound and for quantification. mdpi.comnih.gov A simple and fast quantification protocol using ¹H-NMR has been developed as a feasible alternative to other methods. nih.gov

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 166.0 |

| 2 | 5.76 (d) | 122.9 |

| 3 | 7.22 (dd) | 143.7 |

| 4 | 6.16 (m) | 128.8 |

| 5 | 6.09 (m) | 129.9 |

| 6 | 5.65 (dt) | 126.1 |

| 7 | 5.37 (dt) | 129.0 |

| 8 | 2.15 (q) | 20.6 |

| 9 | 1.05 (t) | 14.4 |

| 1' | 3.14 (t) | 47.0 |

| 2' | 1.81 (m) | 28.6 |

| 3' | 0.92 (d) | 20.1 |

| 4' | 0.92 (d) | 20.1 |

| ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. Data sourced from Nakatani and Nagashima (1992) and other studies. scielo.brfigshare.com |

Advanced Analytical Approaches for this compound Profiling

To achieve higher sensitivity and more comprehensive characterization of this compound and related N-alkylamides in complex plant extracts, advanced hyphenated techniques are employed. nih.gov These methods combine the high separation power of chromatography with the detailed identification capabilities of modern spectrometry. journalijar.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for this purpose. journalijar.comnih.gov A validated liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method has been successfully used for the rapid identification and quantification of this compound in various parts of the S. acmella plant. journalijar.comnih.gov This approach allows for the identification of multiple alkylamides in a single run based on their MS-MS fragmentation patterns. nih.gov A high-throughput HPLC-MS/MS method with a limit of quantification (LOQ) as low as 1 ng/mL has been developed, offering high sensitivity, precision, and accuracy. nih.gov

Other advanced techniques include electrospray ionization-ion trap-time of flight mass spectrometry (ESI-IT-TOFMS) , which has been used to identify Spilanthes alkylamides, with subsequent validation by ¹H and ¹³C-NMR analysis. journalijar.com These hyphenated methods are essential for the dereplication of natural products, chemical fingerprinting, and metabolomic studies, allowing for a detailed profiling of N-alkylamides in extracts. researchgate.netnih.gov For example, an N-alkylamide profiling of an ethanolic Spilanthes extract using a gradient reversed-phase HPLC/ESI-MS method identified eight N-isobutylamides, two 2-methylbutylamides, and one 2-phenylethylamide, demonstrating the power of these techniques to characterize not just the main compound but also minor related constituents. researchgate.net

Molecular and Cellular Mechanisms of Spilanthol Action

Modulation of Neurotransmitter Systems by Spilanthol (B142960) (e.g., GABAergic, Serotoninergic, Opioidergic Pathways)

The analgesic and antinociceptive properties of this compound are attributed, in part, to its influence on several neurotransmitter systems. nih.govresearchgate.net Studies suggest that the mechanisms behind these effects may involve the activation of the opioidergic, serotoninergic, and GABAergic systems. nih.govresearchgate.netresearchgate.net The interaction with the GABAergic system is particularly noted, where this compound is thought to increase the release of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. researchgate.netcore.ac.uk This modulation of neurotransmitter pathways contributes to its pain-relieving capabilities observed in various experimental models. researchgate.net

This compound Interaction with Ion Channels and Receptors (e.g., Sodium Channels, TRPV1)

This compound's local anesthetic activity is primarily linked to its interaction with ion channels. It is known to block voltage-gated sodium channels, a mechanism that underlies its use in relieving toothache. researchgate.net Furthermore, this compound interacts with Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1. researchgate.netmdpi.com The activation of these channels is involved in its antinociceptive effects. mdpi.com The antihypertensive effects of this compound have also been linked to its interaction with TRPV1 channels, alongside cannabinoid receptors. wikipedia.org In silico molecular docking studies have further supported the potential for this compound to interact with TRPV1 receptors. researchgate.net

Anti-inflammatory Pathways Regulated by this compound (e.g., NF-κB, Cyclooxygenase (COX), Lipoxygenase (LOX), Inducible Nitric Oxide Synthase (iNOS) Expression)

A significant aspect of this compound's bioactivity is its potent anti-inflammatory action, which is mediated through the regulation of several key inflammatory pathways. This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. nih.govnih.govtu-dortmund.de By inhibiting NF-κB, this compound effectively downregulates the expression of numerous pro-inflammatory mediators. mdpi.com

Its anti-inflammatory effects also stem from the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. tu-dortmund.de Specifically, this compound has been demonstrated to reduce the expression of COX-2. nih.govnih.govmdpi.com This dual inhibition of COX and LOX is significant as these enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, key mediators of inflammation. tu-dortmund.de

Furthermore, this compound consistently demonstrates the ability to inhibit the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. nih.govnih.govtu-dortmund.demdpi.com This leads to a reduction in nitric oxide (NO) production, a key inflammatory mediator. nih.gov The suppression of iNOS is a well-documented mechanism contributing to this compound's anti-inflammatory profile. wikipedia.orgmdpi.com

| Pathway/Enzyme | Effect of this compound | Supporting Evidence |

| NF-κB | Inhibition | Downregulates the production of pro-inflammatory mediators. nih.govnih.govmdpi.com |

| COX-2 | Inhibition/Reduction of Expression | Attenuates a key enzyme in prostaglandin (B15479496) synthesis. nih.govnih.govtu-dortmund.de |

| LOX | Inhibition | Inhibits an enzyme involved in leukotriene synthesis. tu-dortmund.de |

| iNOS | Inhibition of Expression | Reduces the production of nitric oxide (NO). nih.govnih.govtu-dortmund.demdpi.com |

Antioxidant Mechanisms of this compound Activity (e.g., Free Radical Scavenging)

This compound contributes to cellular protection through its antioxidant activities. Research has demonstrated that this compound possesses free radical scavenging capabilities. nih.govtu-dortmund.de This action helps to neutralize reactive oxygen species (ROS), which can cause cellular damage through oxidative stress. scione.com The antioxidant properties of this compound are often discussed in conjunction with its anti-inflammatory effects, as inflammation and oxidative stress are closely linked processes. mdpi.com The ability to scavenge free radicals is a key mechanism by which this compound and extracts containing it exert their beneficial effects. scione.comscholarsresearchlibrary.com

This compound Influence on Cell Signaling Pathways (e.g., Toll-like Receptor (TLR4) Signaling, Mitogen-Activated Protein Kinase (MAPK) Pathways)

This compound has been shown to modulate critical cell signaling pathways involved in inflammation and immune responses. One of the key pathways influenced by this compound is the Toll-like receptor 4 (TLR4) signaling pathway. mdpi.com Network pharmacology studies predict that this compound attenuates neuroinflammation by suppressing this pathway. mdpi.comresearchgate.net TLR4 activation by stimuli like lipopolysaccharide (LPS) triggers a cascade that leads to inflammation, and this compound's intervention in this pathway is a crucial aspect of its anti-inflammatory mechanism. mdpi.comnih.gov

Additionally, this compound affects the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov It has been shown to downregulate MAPK signaling, which is another way it contributes to its anti-inflammatory effects. nih.govmdpi.com Specifically, this compound can suppress the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway. spandidos-publications.com The regulation of these signaling cascades highlights this compound's ability to intervene at a fundamental level of cellular response to inflammatory stimuli.

Cellular Effects on Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

A direct consequence of this compound's activity on inflammatory pathways and cell signaling is the marked reduction in the production of pro-inflammatory cytokines. Numerous studies have confirmed that this compound significantly inhibits the release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com

In various cell models, including lipopolysaccharide-stimulated macrophages and human lung epithelial cells, this compound has demonstrated a dose-dependent reduction in these key inflammatory molecules. nih.govmdpi.comspandidos-publications.com For instance, in BV-2 microglial cells, this compound treatment at 100 µM reduced LPS-induced TNF-α release by 33.64% and IL-6 expression by 49.75%. mdpi.com This suppression of pro-inflammatory cytokines is a cornerstone of its anti-inflammatory properties and supports its potential for mitigating inflammatory conditions. mdpi.commdpi.com

| Cytokine | Effect of this compound | Cell Model/Context |

| TNF-α | Reduction/Inhibition | LPS-activated murine macrophages, BV-2 microglial cells. nih.govmdpi.com |

| IL-1β | Reduction/Inhibition | LPS-activated murine macrophages. nih.gov |

| IL-6 | Reduction/Inhibition | LPS-activated murine macrophages, BV-2 microglial cells, HaCaT keratinocytes. nih.govmdpi.comspandidos-publications.com |

Pre Clinical Pharmacological Investigations of Spilanthol

In vitro Pharmacological Evaluation of Spilanthol (B142960)

In vitro studies utilize cellular and biochemical models to assess the direct effects of this compound on specific biological targets and pathways.

Cellular Models for Analgesic and Anti-inflammatory Activity (e.g., Murine Macrophage Cell Lines)

This compound has demonstrated notable anti-inflammatory effects in cellular models, particularly in lipopolysaccharide (LPS)-activated murine macrophage cell lines like RAW 264.7. scielo.brnih.govjournalijar.comnih.govacs.orgresearchgate.netresearchgate.net Studies have shown that this compound can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF-α). journalijar.comnih.govacs.orgresearchgate.nettpcj.org This is achieved, in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both transcriptional and translational levels. scielo.brnih.govnih.govacs.org The anti-inflammatory mechanism of this compound in these models is suggested to involve the inactivation of nuclear factor-kappa B (NF-κB), a key transcription factor regulating inflammatory responses. scielo.brnih.govnih.govacs.orgresearchgate.net

| Cell Line | Stimulus | Observed Effects | Key Mechanisms Involved | References |

| RAW 264.7 | LPS | Inhibition of NO, IL-1β, IL-6, TNF-α production | Downregulation of iNOS and COX-2; NF-κB inactivation | scielo.brnih.govjournalijar.comnih.govacs.orgresearchgate.net |

| Murine pre-adipocytes | LPS | Suppression of COX-2, TNF-α, MCP-1 production; Promotion of HO-1 expression | Regulation of MAPK signaling; NF-κB suppression | nih.gov |

| Human lung epithelial A549 cells | IL-1β | Downregulation of COX-2, TNF-α, MCP-1; Promotion of HO-1 expression | Inhibition of NF-κB and MAPK pathways | nih.gov |

| Vascular smooth muscle cells (VSMC) | High glucose | Inhibition of NO generation, chymase activity | Inhibition of chymase activity, antioxidant activities | researchgate.netnih.gov |

Antioxidant Assays in Cell-Free and Cellular Systems (e.g., DPPH Scavenging)

This compound and extracts containing it have exhibited antioxidant properties in various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate the free radical scavenging capacity. nih.govdntb.gov.uaproquest.commdpi.com Studies have shown that this compound can effectively scavenge DPPH radicals. nih.govdntb.gov.uaproquest.commdpi.com Other antioxidant assays, such as the superoxide (B77818) dismutase (SOD) assay, have also indicated the antioxidant potential of this compound and Acmella oleracea extracts. dntb.gov.uaproquest.commdpi.com The antioxidant activity is often attributed to the presence of various bioactive compounds, including phenolics and flavonoids, which may be present alongside this compound in extracts. nih.govproquest.com

| Assay Type | System | Observed Activity | References |

| DPPH Scavenging Assay | Cell-free | Potent radical scavenging activity | nih.govdntb.gov.uaproquest.commdpi.com |

| SOD Assay | Cell-free | Antioxidant properties | dntb.gov.uaproquest.commdpi.com |

| Cellular Antioxidant Activity (CAA) | Cellular | Reduction of oxidative stress in cells | nih.gov |

| ABTS Scavenging Assay | Cell-free | Free radical scavenging capacity | nih.govnih.gov |

Antimicrobial and Antifungal Activity Assessment (e.g., Against Oral Pathogens, Aspergillus parasiticus)

This compound has demonstrated antimicrobial and antifungal activities against a range of microorganisms. scielo.brijpsjournal.comjournalijar.comnih.govinformaticsjournals.co.innih.govnih.govresearchgate.netbioline.org.brmdpi.comresearchgate.netamazonaws.com Studies have investigated its effects against oral pathogens, contributing to the traditional use of Acmella oleracea for oral health issues. nih.govinformaticsjournals.co.inamazonaws.com Furthermore, this compound has shown antifungal activity against species like Aspergillus parasiticus, Aspergillus niger, Fusarium moniliformis, and Fusarium oxysporum. nih.govnih.govbioline.org.brmdpi.comresearchgate.net Research has also indicated its activity against Candida albicans, including multidrug-resistant strains, affecting fungal growth, cell membrane and wall integrity, and biofilm formation. nih.govresearchgate.net

| Microorganism | Activity Observed | References |

| Oral pathogens | Antimicrobial activity | nih.govinformaticsjournals.co.inamazonaws.com |

| Aspergillus parasiticus | Antifungal activity | nih.govnih.govbioline.org.brmdpi.comresearchgate.net |

| Aspergillus niger | Antifungal activity | nih.govbioline.org.brresearchgate.net |

| Fusarium moniliformis | Antifungal activity | nih.govnih.govbioline.org.brresearchgate.net |

| Fusarium oxysporum | Antifungal activity | nih.govbioline.org.brresearchgate.net |

| Candida albicans | Antifungal activity | nih.govresearchgate.net |

| Bacillus subtilis | Bacteriostatic activity | scielo.br |

| Escherichia coli | Bacteriostatic activity | scielo.br |

| Saccharomyces cerevisiae | Inhibition of growth | scielo.brnih.gov |

| Corynebacterium diphtheriae | Inhibition of growth | dntb.gov.uanih.gov |

Neuroinflammatory Response Modulation in Microglial Cell Lines

This compound has been explored for its potential to modulate neuroinflammatory responses, particularly in microglial cell lines such as BV-2. researchgate.netmdpi.commdpi.comunibo.itcore.ac.uk Microglia play a crucial role in the central nervous system's immune response, and their activation is implicated in neurodegenerative diseases. researchgate.netmdpi.commdpi.com Studies using LPS-induced BV-2 cells have shown that this compound can reduce the production of pro-inflammatory cytokines and mediators like NO, TNF-α, and IL-6. researchgate.netmdpi.com This suggests that this compound may mitigate neuroinflammation by suppressing pathways involved in microglial activation, such as the TLR4/NF-κB signaling pathway. researchgate.netmdpi.com

| Cell Line | Stimulus | Observed Effects | Key Mechanisms Involved | References |

| BV-2 microglial cells | LPS | Reduced production of NO, TNF-α, IL-6 | Suppression of TLR4/NF-κB pathway | researchgate.netmdpi.commdpi.com |

Enzyme Inhibition Studies (e.g., Pancreatic Lipase)

Investigations into the enzyme inhibitory activities of this compound have revealed its potential to inhibit pancreatic lipase (B570770). scielo.brjournalijar.comresearchgate.netjscimedcentral.comsemanticscholar.org Pancreatic lipase is a key enzyme involved in the digestion and absorption of dietary fats, making its inhibition a target for anti-obesity strategies. jscimedcentral.comsemanticscholar.org Studies using extracts containing this compound have shown inhibitory effects on pancreatic lipase activity in a concentration-dependent manner. researchgate.net While the specific mechanism of this compound's interaction with pancreatic lipase may require further elucidation, these findings suggest a potential role for this compound in modulating lipid metabolism. researchgate.net Additionally, this compound has been shown to inhibit certain CYP P450 enzymes in vitro. scielo.brscielo.br

| Enzyme | Activity Observed | References |

| Pancreatic Lipase | Inhibition | scielo.brjournalijar.comresearchgate.netjscimedcentral.com |

| CYP1A1/2 | Inhibition | scielo.brscielo.br |

| CYP2D6 | Inhibition | scielo.brscielo.br |

| CYP3A4 | Inhibition | scielo.brscielo.br |

In vivo Animal Model Studies of this compound

In vivo studies using animal models have provided further evidence for the pharmacological activities observed in vitro, particularly regarding analgesic and anti-inflammatory effects. Studies using aqueous extracts of Spilanthes acmella, which contain this compound, have demonstrated significant anti-inflammatory activity in models of acute inflammation, such as carrageenan-induced rat paw edema. ijpsjournal.comnih.govtpcj.orgbioline.org.br These studies have shown a dose-dependent reduction in paw edema. bioline.org.br Analgesic activity has also been observed in animal models, including the acetic acid-induced writhing response and tail flick method in rodents, indicating both peripheral and potentially central pain mechanisms are affected. scielo.brscielo.brtpcj.orgbioline.org.br Topical application of this compound has also shown anti-inflammatory effects in skin inflammation models in mice, reducing inflammatory markers and cellular infiltration. nih.govresearchgate.net

| Animal Model | Condition Induced | Observed Effects | References |

| Rat paw edema | Carrageenan-induced | Dose-dependent inhibition of paw edema | nih.govtpcj.orgbioline.org.br |

| Mice writhing response | Acetic acid-induced | Significant analgesic activity (peripheral pain) | tpcj.orgbioline.org.br |

| Rat tail flick method | Thermal pain | Increased pain threshold (central pain involvement suggested) | bioline.org.br |

| Mouse skin lesions | 2,4-dinitrochlorobenzene (DNCB)-induced | Reduced serum IgE and IgG2a; suppressed COX-2 and iNOS; reduced epidermal thickness and cellular infiltration | nih.govresearchgate.net |

| Vulvovaginal candidiasis (rats) | Candida albicans infection | Reduction of fungal burden and inflammatory processes | nih.govresearchgate.net |

| Formalin test (rats) | Chemical irritant | Inhibition of edema formation, NO production, and cell tissue infiltration | nih.gov |

Analgesic and Antinociceptive Effects in Rodent Models (e.g., Writhing Test, Capsaicin (B1668287) Test, Tail Flick, Hot Plate)

Studies in rodent models have demonstrated the analgesic and antinociceptive properties of this compound and Spilanthes acmella extracts. The acetic acid-induced writhing test, a model often used to evaluate peripherally acting analgesics, has shown that extracts containing this compound can significantly reduce the number of abdominal constrictions in mice. researchgate.netresearchgate.netsciencescholar.us This suggests an effect on peripheral pain mechanisms.

The tail flick and hot plate tests, which are indicative of centrally mediated analgesia, have also been employed. While some studies using aqueous extracts showed better results in the writhing test compared to the tail flick method, implying a predominantly peripheral action, other investigations using ethanolic extracts have indicated both central and peripheral analgesic activity. scispace.comresearchgate.netsciencescholar.usnih.gov For instance, an ethanolic extract of S. acmella leaves demonstrated significant analgesic activity in both the tail flick method and the acetic acid-induced writhing test in experimental animal models. researchgate.net

Furthermore, studies using the capsaicin test, which assesses neurogenic and inflammatory pain, have shown that extracts containing this compound can reduce capsaicin-induced nociception. researchgate.net The antinociceptive effects of this compound may involve the activation of opioidergic, serotoninergic, and GABAergic systems. nih.govresearchgate.net

Anti-inflammatory Efficacy in Animal Inflammation Models (e.g., Carrageenan-Induced Paw Edema)

The anti-inflammatory activity of this compound and Spilanthes acmella extracts has been investigated in animal models, notably using the carrageenan-induced hind paw edema test in rats. This model is a standard method for evaluating acute inflammation. Studies have shown that aqueous and ethanolic extracts of S. acmella can produce a dose-dependent inhibition of paw edema induced by carrageenan. researchgate.netresearchgate.netsciencescholar.usnih.govtpcj.org

While the inhibition of paw edema was observed, some studies noted that the effect was less pronounced compared to standard anti-inflammatory drugs like aspirin (B1665792) or indomethacin. researchgate.netresearchgate.nettpcj.org The anti-inflammatory effects are potentially attributed to compounds within the extract, including flavonoids and this compound, which may target prostaglandins (B1171923) involved in the inflammatory process. scispace.comnih.gov In vitro studies on murine macrophages have also indicated that this compound can reduce inflammatory cytokines such as IL-1β, IL-6, and TNF-α and inhibit the expression of COX-2, partly through the inactivation of NF-κB. nih.govtpcj.orgamazonaws.com

Here is a summary of findings from carrageenan-induced paw edema studies:

| Study Model | Extract Type | Dose (mg/kg) | Inhibition of Paw Edema (%) | Standard Drug (Inhibition %) |

| Carrageenan-induced rat paw edema researchgate.net | Aqueous Extract | 100 | 52.6 | Aspirin (Not specified) |

| 200 | 54.4 | |||

| 400 | 56.1 | |||

| Carrageenan-induced rat paw edema researchgate.net | Ethanolic Extract | 500 | Significant inhibition | Aspirin (More active) |

| Carrageenan-induced rat paw edema tpcj.org | Aqueous Extract | 100 | Dose-dependent inhibition | Aspirin (Less active) |

| 200 | ||||

| 400 |

Insecticidal and Larvicidal Efficacy in Vector Models (e.g., Aedes, Culex Mosquitoes, Cockroaches)

This compound is well-known for its insecticidal and larvicidal properties, which have been investigated against various insect vectors. Extracts from Spilanthes acmella, with this compound as a major constituent, have shown toxicity against different mosquito species, including Anopheles, Culex, and Aedes. scispace.comamazonaws.comstuartxchange.combhu.ac.inscielo.br Studies have reported potent ovicidal, larvicidal, and pupicidal activity. amazonaws.comstuartxchange.com For instance, this compound at a concentration of 7.5 ppm caused 100% mortality of eggs, larvae, and pupae of Anopheles, Culex, and Aedes mosquitoes. scielo.br

Beyond mosquitoes, this compound has also demonstrated efficacy against cockroaches. Extracts of S. acmella have been found to be toxic against the American cockroach (Periplaneta americana). sciencescholar.usstuartxchange.comscielo.br The toxic action of this compound in insects appears to involve effects on the central nervous system, leading to hyperexcitation followed by inhibition of nerve activity. stuartxchange.comnih.gov

Antimalarial Activity in Parasite-Infected Animal Models

Preclinical studies have explored the potential of this compound and Spilanthes acmella extracts for antimalarial activity in animal models infected with Plasmodium parasites. Investigations using mice infected with Plasmodium yoelii yoelii have shown that both isolated this compound and S. acmella extracts can reduce parasitemia. nih.gov

One study reported that this compound at 5 mg/kg and a water extract of S. acmella at 50 mg/kg significantly reduced parasitemia in infected mice, showing 59% and 53% reductions, respectively. nih.gov An ethanol (B145695) extract was less effective at the same dose. nih.gov Another study using mice infected with Plasmodium berghei also investigated the antimalarial effects of Spilanthes filicaulis extracts, which contain phytochemicals including alkaloids and terpenoids, and showed significant suppression of parasitemia. nih.govbionorte.org.br These findings suggest that this compound, potentially in combination with other compounds in the plant extracts, holds promise for further investigation as an antimalarial agent. nih.gov

Investigations of Local Anesthetic Activity in Animal Models

The local anesthetic properties of Spilanthes acmella, attributed to the presence of alkylamides like this compound, have been investigated in animal models. Studies using the intracutaneous wheal test in guinea pigs and plexus anesthesia in frogs have provided evidence of this activity. scispace.comsciencescholar.usnih.govamazonaws.comijpsjournal.comnih.gov

In the intracutaneous wheal model, S. acmella extracts at concentrations of 10% and 20% produced significant anesthesia compared to a control, although the effect was less than that of a standard anesthetic like xylocaine (2%). nih.gov In the plexus anesthesia model in frogs, the extract demonstrated local anesthetic action, with a mean onset time that was slower than the standard drug but still significant compared to the control. nih.gov The mechanism of action is thought to involve the blocking of Na+ channels, similar to conventional local anesthetics. amazonaws.comijpsjournal.com

Here is a summary of findings from local anesthetic studies:

| Study Model | Substance Tested | Concentration (%) | Anesthetic Effect (%) | Onset of Anesthesia (min) | Standard Drug (Effect/Onset) |

| Intracutaneous wheal (Guinea pigs) nih.gov | S. acmella aqueous extract | 10 | 70.36 | Not specified | 2% Xylocaine (97.22%) |

| 20 | 87.02 | ||||

| Plexus anesthesia (Frogs) nih.gov | S. acmella aqueous extract | 20 | Significant | 5.33 ± 0.57 | 2% Xylocaine (2.75 ± 0.31) |

Diuretic and Vasorelaxant Effects in Animal Systems

Studies have investigated the diuretic and vasorelaxant effects of Spilanthes acmella extracts, with implications for this compound's activity. Diuretic activity has been evaluated in rats by measuring urine volume and electrolyte excretion. Extracts have shown an increase in total urine volume and the excretion of electrolytes such as sodium, potassium, and chloride. researchgate.netplos.org One study reported that oral administration of this compound to mice resulted in a significant increase in urine output and salt excretion, accompanied by reduced urine osmolality. plos.org The mechanism may involve the inhibition of cAMP production, which negatively modulates urine-concentrating mechanisms. plos.org

Vasorelaxant effects have been studied using rat thoracic aorta preparations. Extracts of S. acmella have been shown to induce dose-dependent vasorelaxation in pre-contracted aortic rings. nih.govresearchgate.netnih.gov This effect appears to be partially mediated by the endothelium, involving the release of nitric oxide (NO) and prostacyclin. nih.govnih.gov

Muscle Relaxing and Skin Smoothing Effects in Experimental Models

This compound has been investigated for its potential muscle relaxing and skin smoothing effects, particularly in the context of cosmetic applications. While some studies are in vitro, experimental models have also been used. This compound is reported to display muscle relaxing effects by interacting with ion channels in the neuromuscular junction, which can inhibit the transmission of nerve impulses to muscles. professionalbeauty.co.uk This reduction in involuntary muscle contractions is suggested to help smooth the skin and reduce the appearance of fine lines and wrinkles. professionalbeauty.co.ukmdpi.comresearchgate.net

An in vitro test using an artificial dermis model showed that this compound could lead to the contraction of fibroblasts and interlinking collagen fibers, suggesting a potential firming or tightening mechanism. professionalbeauty.co.uk Additionally, this compound is reported to stimulate fibroblasts to produce elastin (B1584352) and collagen, contributing to nurturing and firming effects on the skin. mdpi.com

Structural Activity Relationship Sar and Spilanthol Derivatives

Structure-Activity Correlations of Spilanthol (B142960) and its Analogues

The biological activities of this compound are primarily attributed to its N-alkylamide structure, which features a poly-unsaturated aliphatic fatty acid chain and an isobutylamide moiety scielo.brcore.ac.uk. Studies investigating the SAR of this compound and its analogues have highlighted the importance of both the alkyl chain length and the presence and configuration of double bonds for optimal activity researchgate.net.

Research on trigeminal sensory properties, such as tingling and mouth-watering effects, has shown that this compound is the most active compound among various structural variations tested researchgate.net. trans-Pellitorine, an analogue with a shorter conjugated diene system ((E,E)-2,4-decadienoic acid N-isobutylamide), exhibited similar mouth-watering activity but lacked the strong tingling effect of this compound researchgate.net. This suggests that the specific arrangement and number of double bonds in this compound's decatrienamide chain are critical for its characteristic sensory profile.

The N-isobutylamide group is also considered a key pharmacophore for the analgesic, tingling, and mouth-watering effects of this compound researchgate.net. Modifications to the amine part of other N-alkylamides have been shown to influence their biological activities, indicating the significance of this functional group in the SAR core.ac.uk.

Studies on the anti-inflammatory activity of this compound suggest its ability to inhibit enzymes like COX and LOX, potentially due to structural similarities with arachidonic acid nih.govscispace.com. This further supports the notion that the structure of the fatty acid chain plays a vital role in its biological interactions.

Chemical Synthesis and Modification of this compound Derivatives

The chemical synthesis of this compound and its analogues is essential for producing sufficient quantities for research and potential industrial applications, as extraction from natural sources can yield varying amounts and isomeric purity unicamp.brnih.gov. Several synthetic approaches have been developed since the first successful synthesis in 1963 unicamp.brnih.gov.

Early syntheses often faced challenges with controlling the stereochemistry of the double bonds, leading to mixtures of isomers unicamp.br. More recent methods have focused on achieving higher stereoselectivity. For instance, a 5-step synthesis reported in 2018 utilized a Horner-Wadsworth-Emmons (HWE) olefination reaction to control the 2E double-bond formation, facilitating easier purification compared to methods involving Wittig reactions unicamp.br. Another approach in 2020 employed a highly selective Wittig reaction with a newly synthesized phosphonium (B103445) salt to obtain the desired Z-form tetraene with a reported yield of 47% unicamp.brnih.govresearchgate.net.

Chemical modifications of this compound aim to explore the SAR and potentially enhance specific biological activities or improve properties like stability and solubility. Synthesis of simplified analogues, such as one where an alkyne replaces the Z-alkene, has been reported unicamp.br. This particular analogue was synthesized in fewer steps and showed superior anesthetic effects in vivo compared to this compound, despite similar in vitro skin permeation profiles unicamp.brumh.es.

The synthesis of this compound endoperoxide (SPL^E^) is another example of chemical modification. This derivative showed more potent activity against Chlamydia trachomatis infection than this compound, and studies revealed its preferential reaction with mitochondrial protein peroxiredoxin 3 (Prx3) nih.gov. This highlights how structural modifications can lead to altered mechanisms of action and potentially improved efficacy against specific targets.

Impact of Structural Modifications on Biological Potency and Selectivity

Structural modifications to this compound can significantly impact its biological potency and selectivity. The variation in trigeminal sensory properties among this compound analogues with different alkyl chain lengths and double bond configurations demonstrates the fine-tuning of activity based on structure researchgate.net. While this compound elicits strong tingling and mouth-watering effects, analogues like trans-pellitorine show a different sensory profile researchgate.net.

The simplified this compound analogue with an alkyne group exhibited enhanced anesthetic activity in vivo, suggesting that this modification positively influenced its interaction with the relevant biological targets or its pharmacokinetic properties, such as tissue penetration unicamp.brumh.es.

The increased potency of this compound endoperoxide against C. trachomatis infection and its specific interaction with Prx3 illustrate how targeted modifications can lead to derivatives with distinct biological profiles and potentially improved therapeutic applications nih.gov.

Furthermore, studies on the anti-inflammatory mechanism of this compound indicate that its ability to inhibit inflammatory mediators like NO, TNF-α, and IL-6 and downregulate enzymes like COX-2 and iNOS is linked to its structure mdpi.comjournalijar.comresearchgate.netnih.gov. Modifications that influence these interactions could alter the anti-inflammatory potency and selectivity of this compound derivatives. For example, this compound's anti-inflammatory effect is partly attributed to the inactivation of NF-κB and modulation of MAPK signaling pathways nih.gov. Analogues that interact more effectively with these pathways could exhibit stronger anti-inflammatory responses.

The insecticidal activity of this compound and its derivatives is also influenced by structural features. While this compound is a potent insecticidal agent, other N-alkylamides from Acmella oleracea with different alkyl chain lengths and double bond patterns, such as those with extended alkyl chains and varying double bond configurations, have shown larvicidal activity scispace.com. This indicates that specific structural motifs are favored for activity against different insect targets or life stages.

Here is a data table summarizing some of the discussed compounds and their activities:

| Compound Name | Structure | Key Biological Activities | PubChem CID |

| This compound ((2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide) | (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide | Analgesic, Anesthetic, Anti-inflammatory, Insecticidal, Tingling, Mouth-watering | 6441340 |

| trans-Pellitorine ((E,E)-2,4-decadienoic acid N-isobutylamide) | (E,E)-N-isobutyl-2,4-decadienamide | Mouth-watering, Insecticidal | 531876 |

| This compound endoperoxide (SPL^E^) | Derivative of this compound with an endoperoxide bridge | More potent activity against C. trachomatis infection, Reacts with Prx3 | Not readily available (synthesized derivative) |

| Undeca-2E-ene-8,10-diynoic acid isobutylamide (UDA) | (2E)-N-isobutylundeca-2-en-8,10-diynamide | Antimalarial | 528197 |

Potential Research Applications and Future Perspectives

Spilanthol (B142960) as a Research Probe in Neurophysiology and Pain Research

This compound is investigated for its effects on the nervous system, particularly in the context of pain perception. Studies have explored its potential antinociceptive (pain-reducing) effects. thegoodscentscompany.comnih.govmdpi.com Research suggests that this compound's mechanism of action in pain relief may involve the activation of certain neural pathways. nih.gov For instance, the nitric oxide-K+ channels pathway has been suggested as a possible mechanism involved in its effects. scielo.br this compound has also been shown to influence anxiety behavior and the duration of chemically induced seizures in animal models, indicating broader effects on the central nervous system. scielo.br Furthermore, this compound's interaction with cannabinoid receptors and TRPV1 channels has been suggested as a potential mediator of some of its activity. wikipedia.org

Development of this compound-Based Bioinsecticides and Acaricides: Research Directions for Non-Target Organism Specificity

The insecticidal and acaricidal properties of Acmella oleracea extracts, rich in this compound, have been well-documented, providing a scientific basis for their use as "green insecticides". nih.govresearchgate.netnih.gov this compound exhibits pesticidal efficacy, partly due to its ability to penetrate insects and affect their central nervous system. nih.govresearchgate.net Research has investigated the effectiveness of A. oleracea extracts and essential oil against various agricultural and medical pests, including moths, aphids, ticks, mosquitoes, and houseflies. nih.govresearchgate.net

Despite the promise of this compound as a bioinsecticide and acaricide, a crucial area of ongoing and future research is the assessment of its toxicity towards non-target species. nih.govresearchgate.netnih.gov While the focus is on developing eco-friendly alternatives to synthetic pesticides, understanding and mitigating potential adverse effects on beneficial insects and other non-target organisms is essential for the responsible development and deployment of this compound-based products. nih.govnih.gov Studies aimed at formulating marketable products also need to address this specificity. nih.govresearchgate.net

This compound's Role in Phytochemical Enhancement Strategies

Research indicates that the production of this compound in Acmella oleracea can be influenced by various factors, including cultivation conditions and the application of certain substances. nih.gov For example, treatment with organic fertilizer has been observed to increase this compound content in the inflorescences of jambú. nih.gov While the use of biostimulants has shown to increase crop growth, their effect on the total content of N-alkylamides like this compound has not always been significant. nih.gov In vitro culture techniques are also being explored as a promising alternative for obtaining this compound consistently, irrespective of seasonal and regional variations, although this area is still in its early stages and requires optimization for commercial viability. journalijar.comresearchgate.netjournalijar.com Elicitation, using substances like methyl jasmonate, has been shown to induce the accumulation of alkamides in other plant species, suggesting a potential strategy for enhancing this compound production in Acmella oleraceain vitro. academicjournals.orgacademicjournals.org These studies highlight the potential for developing strategies to enhance this compound yield through optimized cultivation and in vitro techniques.

Emerging Research Directions in this compound Biology and Mechanism Elucidation

Emerging research is delving deeper into the biological activities and underlying mechanisms of this compound. Beyond its known effects, studies are exploring its potential in new areas, such as its anti-obesity effects mediated by the activation of AMPK and reduction of lipogenic and adipogenic factors. nih.gov

Further elucidation of this compound's mechanisms of action is an active area of research. It has been shown to inhibit nitric oxide production by reducing the expression of inducible nitric oxide synthase (iNOS) in macrophages, contributing to its anti-inflammatory effects. wikipedia.orgmdpi.com Transcription factor array experiments have revealed that this compound can inhibit the activation of several transcription factors, including NFκB, ATF4, FOXO1, IRF1, ETS1, and AP-1, which may explain its influence on gene expression. wikipedia.org In the context of neuroinflammation, this compound has demonstrated the ability to reduce the expression of proinflammatory cytokines and mediators like NO, TNF-α, and IL-6 in LPS-induced microglial cells. mdpi.comresearchgate.net Network pharmacology analysis suggests that this compound may attenuate neuroinflammation by suppressing the toll-like receptor signaling pathway, with molecular docking and dynamics simulations indicating strong binding affinities between this compound and key proteins in this pathway. mdpi.comresearchgate.net

Challenges and Opportunities in this compound Research and Development

The research and development of this compound present both challenges and opportunities. One significant challenge lies in ensuring a stable and sustainable supply of this compound. Current industrial production often relies on collecting field-grown plants, which can raise concerns about reducing local plant populations and eroding genetic diversity. journalijar.comresearchgate.netjournalijar.com Developing commercially feasible in vitro production methods requires significant research and optimization of culture and process parameters. journalijar.comresearchgate.netjournalijar.com

Another challenge in developing this compound-based bioinsecticides and acaricides is the need for comprehensive studies on their toxicity towards non-target organisms and the development of suitable formulations for real-world application. nih.govresearchgate.netnih.gov Regulatory hurdles also need to be addressed for the widespread adoption of plant-based insecticides. researchgate.net

Despite these challenges, the diverse biological activities of this compound offer numerous opportunities. Its potential as a natural analgesic, anti-inflammatory agent, and a lead compound for developing novel bioinsecticides and acaricides is significant. journalijar.comnih.govnih.govnih.govresearchgate.net Further research into its mechanisms of action, particularly in areas like neurophysiology and metabolic disorders, could unlock new therapeutic applications. wikipedia.orgnih.govmdpi.comresearchgate.net The development of efficient and sustainable production methods, such as optimized in vitro cultures, represents a key opportunity to meet the increasing demand for this compound while addressing environmental concerns. journalijar.comresearchgate.netjournalijar.com Exploring synergistic effects with other phytochemicals could also lead to the development of more potent and multi-targeted applications. nih.gov

Q & A

Q. What validated methodologies exist for isolating spilanthol from plant sources, and how can purity be ensured?

this compound isolation typically involves chromatographic techniques such as preparative HPLC with methanol/water gradients (e.g., 70–100% methanol over 40 minutes) and confirmation via LC-ESIMS² and NMR (¹H at 500 MHz, ¹³C at 125 MHz). Purity validation requires spectral matching with reference standards and quantification using calibrated analytical curves (triplicate injections) . Challenges arise due to the lack of commercially available certified standards, necessitating in-house isolation protocols .

Q. How can this compound be quantified in plant extracts or biological matrices?

Reverse-phase HPLC with UV detection (230 nm) and methanol/water gradients (68–100% methanol) is widely used. Method validation includes linearity (e.g., 5–50 μg/mL), precision (RSD < 5%), and recovery rates (>90%). Mass spectrometry (e.g., Ion-Trap AmazonX) enhances specificity for complex matrices .

Q. What experimental models are suitable for studying this compound’s taste modulation effects?

In vitro models include mouse taste bud cells (TBCs) treated with NaCl (140–200 mM) to assess this compound’s enhancement of saltiness via K2P channel inhibition. In vivo human psychophysical studies (e.g., split-tongue experiments) evaluate perceptual changes at subthreshold concentrations (~10 μM). Challenges include separating taste enhancement from numbing/tingling side effects .

Advanced Research Questions

Q. How does this compound modulate intracellular signaling pathways such as cAMP and Ca²⁺ in renal or neuronal cells?

this compound reduces basal and agonist-induced cAMP levels in HEK293 cells via Epac-based FRET probes (NetFRET signal increases by ~23% at 100 μg/mL). Concurrently, it triggers biphasic Ca²⁺ influx (plasma membrane) and ER release, measured via Fura-2 ratiometric imaging. Pharmacological blockers (e.g., cyclopiazonic acid) differentiate store-operated vs. extracellular Ca²⁺ contributions .

Q. What molecular mechanisms underlie contradictory findings in this compound’s cytotoxicity and anti-cancer activity?

Cytotoxicity (IC₅₀ ~260 μg/mL in HEK293 cells) is dose-dependent, but anti-cancer effects (e.g., in breast cancer) involve synergies with phenolic compounds like scopoletin and vanillic acid. Discrepancies arise from cell-type specificity, purity of isolates, and assay endpoints (e.g., apoptosis vs. migration inhibition). Standardized extracts with quantified markers are critical .

Q. How can this compound’s neuroinflammatory effects be evaluated in microglial models, and what are key confounding factors?

BV-2 microglia treated with LPS (1 μg/mL) show reduced pro-inflammatory cytokines (IL-6, TNF-α) and ROS via this compound (10 μM). However, effects vary with concentration (e.g., 10 μM vs. 100 μM) and matrix complexity (crude extracts vs. pure this compound). Transcriptomic profiling (e.g., TLR4/NF-κB pathways) and ROS assays (DCFH-DA) are recommended .

Q. What experimental strategies minimize this compound’s somatosensory interference in taste modulation studies?

Use subthreshold this compound concentrations (<50 μM) and paired psychophysical tests (e.g., temporal dominance of sensations) to isolate taste from trigeminal effects. Structural analogs (e.g., sanshool) with narrower receptor profiles or encapsulation techniques (e.g., liposomes) may reduce off-target activation .

Q. How do pharmacokinetic properties of this compound influence its bioavailability and brain penetration?

In vivo murine models show rapid blood-brain barrier penetration (K₁ = 796 μL/(g·min)) and parenchymal distribution (98% via capillary depletion). Elimination follows a one-compartment model (t₁/₂ = 3.16 min in serum). Intracerebroventricular injection confirms efflux (kout = 0.61 h⁻¹), necessitating sustained delivery systems for neurological applications .

Methodological Considerations for Data Contradictions

Q. How can researchers resolve discrepancies in this compound’s anti-inflammatory efficacy across studies?

Variations arise from cell models (macrophages vs. microglia), LPS concentrations (0.1–1 μg/mL), and this compound purity. Standardize assays (e.g., NO production, iNOS expression) and use transcriptomic arrays (e.g., NF-κB, JNK pathways) to identify context-dependent mechanisms. Cross-validate with knockout models .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?

Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) for IC₅₀ calculations. Multivariable ANOVA identifies interactions between this compound and co-compounds (e.g., scopoletin). For perceptual data, mixed-effects models account for inter-subject variability in human trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.